(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one
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Overview
Description
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one: is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable chiral auxiliary to introduce the (2R) configuration. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a methylene group, forming (2R)-1-(2,5-difluorophenyl)-2-methoxypropan-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of methoxy derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis .
Biology:
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
(2R)-2-(2,5-difluorophenyl)pyrrolidine: Shares the difluorophenyl group but differs in the core structure, leading to different chemical properties and applications.
(2R)-1-(2,5-difluorophenyl)-2-methoxypropan-1-one: A methoxy derivative with similar reactivity but different physical properties.
Uniqueness:
- The presence of the hydroxy group in (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one provides unique reactivity, making it a versatile intermediate in organic synthesis.
- Its chiral nature allows for applications in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .
Properties
CAS No. |
847864-56-6 |
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Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-4-6(10)2-3-8(7)11/h2-5,12H,1H3/t5-/m1/s1 |
InChI Key |
PHXFXRWOWIIKAH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=C(C=CC(=C1)F)F)O |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
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